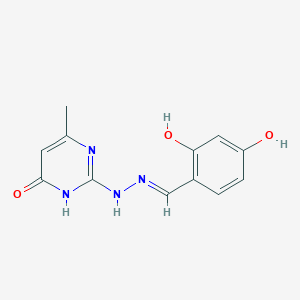
N'-(5-bromo-3-chloro-2-hydroxybenzylidene)-3-fluorobenzohydrazide
Descripción general
Descripción
N'-(5-bromo-3-chloro-2-hydroxybenzylidene)-3-fluorobenzohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BCFBH and has been synthesized using different methods. In
Mecanismo De Acción
The mechanism of action of BCFBH is not fully understood. However, it is believed that the compound interacts with metal ions through the formation of a coordination complex. The complex formation results in a change in the fluorescence intensity, which can be used for the detection of metal ions. In the case of anti-cancer properties, BCFBH is believed to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
BCFBH has been shown to have low toxicity towards mammalian cells. However, it has been reported to induce oxidative stress in cells at high concentrations. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis. BCFBH has also been reported to exhibit antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of BCFBH is its high selectivity and sensitivity towards metal ions. The compound can be used as a fluorescent probe for the detection of metal ions in aqueous solutions. BCFBH also exhibits low toxicity towards mammalian cells, making it a suitable candidate for biological applications. However, one of the limitations of BCFBH is its limited solubility in water, which can affect its performance in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on BCFBH. One of the significant areas of research is the development of BCFBH-based sensors for the detection of metal ions in environmental samples. The compound can also be modified to improve its solubility in water, making it more suitable for biological applications. Further studies are also needed to understand the mechanism of action of BCFBH and its potential applications in the treatment of cancer and other diseases.
Conclusion:
In conclusion, BCFBH is a chemical compound that has shown promising results in various scientific research applications. The compound can be synthesized using different methods and has been extensively studied for its potential applications in the detection of metal ions, anti-cancer properties, and antibacterial and antifungal properties. BCFBH exhibits low toxicity towards mammalian cells and has several advantages, including high selectivity and sensitivity towards metal ions. However, further studies are needed to understand the mechanism of action of BCFBH and its potential applications in different fields.
Aplicaciones Científicas De Investigación
BCFBH has been extensively studied for its potential applications in different fields. One of the significant areas of research is its use as a fluorescent probe for the detection of metal ions. BCFBH has been shown to exhibit high selectivity and sensitivity towards metal ions such as Cu2+, Fe2+, and Co2+. It has also been used as a chemosensor for the detection of Hg2+ ions in aqueous solutions. BCFBH has also been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells.
Propiedades
IUPAC Name |
N-[(E)-(5-bromo-3-chloro-2-hydroxyphenyl)methylideneamino]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClFN2O2/c15-10-4-9(13(20)12(16)6-10)7-18-19-14(21)8-2-1-3-11(17)5-8/h1-7,20H,(H,19,21)/b18-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMASTZVXDTKJL-CNHKJKLMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NN=CC2=C(C(=CC(=C2)Br)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C(=O)N/N=C/C2=C(C(=CC(=C2)Br)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



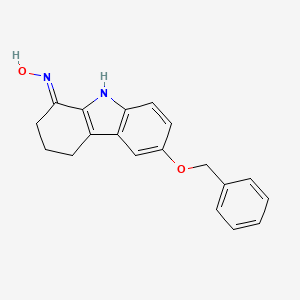
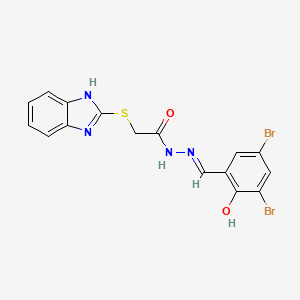


![2-[(1H-indol-3-ylmethylene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B3723076.png)
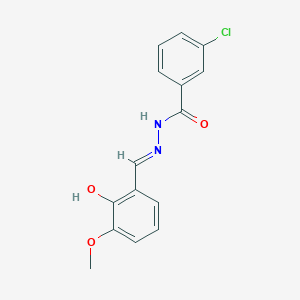
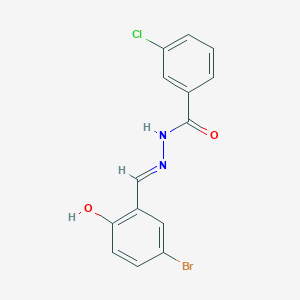
![N'-[(2-hydroxy-1-naphthyl)methylene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B3723098.png)
![2-{[(2-benzoyl-4-chlorophenyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B3723104.png)


![1-(4-hydroxy-3-methylphenyl)ethanone [6-(4-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]hydrazone](/img/structure/B3723130.png)

